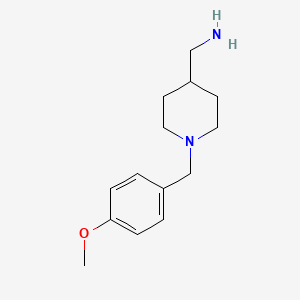

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBOQLHOJOBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine basic properties

An In-Depth Technical Guide to the Basic Properties of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Abstract

This compound is a disubstituted piperidine derivative featuring two distinct basic nitrogen centers: a primary aliphatic amine and a tertiary benzylic amine. Understanding the protonation behavior of these functional groups is paramount for its application in medicinal chemistry and drug development, as it directly governs fundamental properties such as aqueous solubility, receptor binding affinity, membrane permeability, and formulation characteristics. This technical guide provides a comprehensive analysis of the basic properties of this compound. We will explore the theoretical underpinnings of its dual basicity, present estimated pKa values based on structural analogy, and provide a detailed, field-proven protocol for the empirical determination of these values via potentiometric titration. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize and leverage the physicochemical properties of this and structurally related molecules.

Introduction: The Significance of Basicity in Drug Design

In the landscape of small molecule drug discovery, amine-containing scaffolds are ubiquitous due to their ability to form key hydrogen bonds and salt-bridge interactions with biological targets. The compound of interest, this compound, is a classic example of a molecule with multiple basic centers. Its structure comprises a piperidine ring, which is a common motif in centrally active agents, substituted with a primary aminomethyl group and an N-(4-methoxybenzyl) group.

The basicity of a molecule, quantified by its acid dissociation constant (pKa), is not merely an academic descriptor. It is a critical determinant of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The protonation state of the amine groups at physiological pH (typically ranging from 1.5 in the stomach to 7.4 in the blood) dictates the molecule's overall charge, which in turn influences:

-

Aqueous Solubility: The protonated, cationic form is generally more water-soluble, which is crucial for formulation and systemic delivery.

-

Membrane Permeability: The neutral, uncharged form is typically more lipid-soluble and thus better able to cross biological membranes like the intestinal wall and the blood-brain barrier.

-

Target Engagement: The specific charge state is often essential for electrostatic interactions within a receptor's binding pocket.

Therefore, a precise understanding and empirical measurement of the pKa values associated with this compound are indispensable for predicting its pharmacokinetic and pharmacodynamic behavior.

Physicochemical and Basic Properties

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₂₂N₂O | - |

| Molecular Weight | 234.34 g/mol | - |

| Basic Centers | 2 (Primary and Tertiary Amine) | Structural Analysis |

| Estimated pKa₁ | ~10.4 - 10.6 | Analogy to Aliphatic Primary Amines[1][2] |

| Estimated pKa₂ | ~9.0 - 9.5 | Analogy to N-benzylpiperidine derivatives |

| Predicted XLogP3 | 1.9 - 2.3 | Computational Estimation |

A Deeper Dive into the Dual Basic Nature

The presence of two nitrogen atoms with available lone-pair electrons confers a dibasic character to this compound. Each nitrogen can accept a proton, and the relative ease with which it does so is reflected in its pKa value.

Identification of the Basic Centers

The two basic centers are the primary amine (-CH₂NH₂) and the tertiary amine of the piperidine ring.

Caption: The two basic nitrogen centers in the molecule.

-

Primary Aminomethyl Group (pKa₁): This is an aliphatic primary amine. Such amines are strong bases, with pKa values for their conjugate acids typically falling in the 10.4-10.8 range.[2] The electron density on this nitrogen is high, making it a strong proton acceptor.

-

Tertiary Piperidine Nitrogen (pKa₂): This nitrogen is part of a saturated heterocycle and is sterically more hindered. The attached benzyl group is generally electron-withdrawing via induction, which tends to decrease basicity compared to a simple N-alkyl group. However, the para-methoxy substituent on the benzene ring is an electron-donating group, which can partially mitigate this effect by increasing electron density on the nitrogen. Consequently, its pKa is expected to be lower than that of the primary amine.

Protonation States and Species Distribution

As a dibasic compound, this compound can exist in three distinct protonation states depending on the ambient pH. Understanding this equilibrium is crucial for predicting its behavior in different biological environments.

Caption: Protonation equilibrium as a function of pH.

At a very low pH (e.g., in the stomach), both amines will be protonated, and the molecule will carry a net charge of +2. As the pH increases past the first pKa (pKa₂), the tertiary amine will be the first to deprotonate, yielding a monocationic species with a +1 charge. At physiological pH (~7.4), this monocationic form—where the more basic primary amine remains protonated—is expected to be the dominant species. Finally, at a high pH (e.g., >11), both amines will be deprotonated, and the molecule will be in its neutral, free base form.

Gold-Standard Experimental pKa Determination

While estimations are useful, empirical determination is essential for accuracy in drug development. Potentiometric titration is the most robust and widely accepted method for determining the pKa of ionizable compounds.[3][4]

Principle of Potentiometric Titration

The methodology involves dissolving the compound in a suitable solvent (typically water or a co-solvent system) and titrating it with a standardized acid or base.[5][6] For a basic compound, a strong acid like HCl is used as the titrant. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The resulting titration curve (pH vs. volume of titrant) will show distinct inflection points, each corresponding to the pKa of one of the basic centers.[3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, emphasizing precision and reproducibility.

1. Reagent and Sample Preparation:

- Titrant: Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).

- Sample Solution: Accurately weigh approximately 25-50 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be used, though this will yield an apparent pKa (pKa*) that may require correction. The final concentration should be around 1-5 mM.

- Ionic Strength Adjustment: Add a sufficient volume of 1 M KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes fluctuations in activity coefficients.[3]

2. Instrument Calibration and Setup:

- Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa values.[3]

- Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

- Immerse the calibrated pH electrode and a temperature probe into the solution.

- Gently stir the solution with a magnetic stirrer and purge the headspace with an inert gas like nitrogen or argon to prevent the absorption of atmospheric CO₂, which can interfere with the measurement.[3]

3. Titration Procedure:

- Use an automated titrator to add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.01-0.05 mL).

- Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.005 pH units/minute) before adding the next increment.[3]

- Continue the titration well past the second equivalence point to obtain a complete titration curve (e.g., from an initial pH of ~11.5 down to ~2.0).

- Perform the titration in triplicate to ensure reliability and calculate the average and standard deviation of the pKa values.[3]

4. Data Analysis:

- Plot the recorded pH values against the volume of HCl added.

- The two pKa values correspond to the pH at the half-equivalence points. These can be identified precisely from the first derivative plot (dpH/dV vs. V), where the equivalence points appear as peaks, or the second derivative plot (d²pH/dV² vs. V), where the equivalence points correspond to zero crossings.

- Alternatively, use specialized software to fit the titration data to the appropriate Henderson-Hasselbalch model for a dibasic species to calculate the pKa values.

Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Implications for Drug Development

The two pKa values of this compound are not just numbers; they are powerful predictors of its behavior in vivo.

-

pH-Dependent Solubility & Absorption: The compound's solubility will be lowest at high pH (>11) and highest at low pH (<9). The balance between the soluble cationic form and the membrane-permeable neutral form, governed by the pKa values, will determine its oral absorption profile.

-

Salt Formation for Formulation: As a robust base, this molecule is an excellent candidate for salt formation. By reacting the free base with a pharmaceutically acceptable acid, a stable, crystalline salt with improved solubility and handling properties can be developed. Knowledge of the pKa values is critical for selecting an acid of appropriate strength to ensure the salt remains stable and does not disproportionate during storage or dissolution.

-

Biological Target Interaction: If the biological target has an acidic residue (e.g., aspartate or glutamate) in its binding site, the protonated form of the primary or tertiary amine could form a critical salt bridge, anchoring the molecule in the pocket. The pKa values help determine the likelihood of this protonation at physiological pH.

Conclusion

This compound is a dibasic molecule whose physicochemical and pharmacological properties are fundamentally dictated by the pKa values of its primary and tertiary amine functional groups. Through a combination of theoretical estimation based on chemical principles and rigorous experimental determination via potentiometric titration, researchers can obtain the precise data needed to guide drug design, optimize formulation, and predict in vivo behavior. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive characterization of this and other multi-basic compounds in the drug discovery pipeline.

References

- Štrukil, V., et al. (2014). Simple Method for the Estimation of pKa of Amines.

- Creative Bioarray. (n.d.).

- Bos, M., & Dahmen, E. A. M. F. (1973). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry. [Link][5]

- Schwartz, L. M. (1981). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link][8]

- BENTLEY, F. F., & RYAN, M. T. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

- Chemistry LibreTexts. (n.d.). The pKa in Organic Chemistry. [Link][10]

- Liu, C., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters. [Link][4]

- Williams, R. (n.d.).

- PubChem. (n.d.). (1-Benzyl-4-piperidyl)methanamine.

- PrepChem. (n.d.). Synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-N-(1H-pyrrol-1-yl)cyanamide hydrochloride. [Link][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis and Application of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: A Technical Guide

CAS Number: 117702-38-2

This technical guide provides an in-depth exploration of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and potential applications, with a focus on the scientific rationale behind the methodologies presented.

Compound Profile and Physicochemical Properties

This compound is a disubstituted piperidine derivative featuring a 4-methoxybenzyl group on the piperidine nitrogen and a methanamine moiety at the 4-position. This structural arrangement imparts a unique combination of lipophilicity and basicity, making it a valuable scaffold in the design of novel therapeutic agents.

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₄H₂₂N₂O | - |

| Molecular Weight | 234.34 g/mol | - |

| CAS Number | 117702-38-2 | [1] |

| Appearance | Off-white to pale yellow solid | - |

| Boiling Point | ~350-400 °C | - |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | - |

Strategic Synthesis via Reductive Amination

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination reaction. This widely utilized transformation in medicinal chemistry offers high yields and operational simplicity. The reaction proceeds by the formation of an iminium ion intermediate from the condensation of an aldehyde and a primary amine, which is then reduced in situ by a mild hydride agent.[2][3]

The logical synthetic pathway for the target compound involves the reaction of 4-(aminomethyl)piperidine with 4-methoxybenzaldehyde. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation due to its mild nature and high chemoselectivity for iminium ions over aldehydes, minimizing side reactions.

Experimental Protocol

Materials:

-

4-(Aminomethyl)piperidine

-

4-Methoxybenzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM), add 4-methoxybenzaldehyde (1.05 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.22 | d, J = 8.4 Hz | 2H | Ar-H | Protons on the aromatic ring adjacent to the methoxy group. |

| ~6.85 | d, J = 8.4 Hz | 2H | Ar-H | Protons on the aromatic ring ortho to the methoxy group. |

| ~3.80 | s | 3H | -OCH₃ | Methoxy group protons.[4] |

| ~3.45 | s | 2H | Ar-CH₂-N | Methylene protons of the benzyl group. |

| ~2.80 | d, J = 11.6 Hz | 2H | Piperidine-H (axial) | Axial protons at C2 and C6 of the piperidine ring. |

| ~2.50 | d, J = 6.4 Hz | 2H | -CH₂-NH₂ | Methylene protons of the methanamine group. |

| ~2.00 | t, J = 11.6 Hz | 2H | Piperidine-H (equatorial) | Equatorial protons at C2 and C6 of the piperidine ring. |

| ~1.70 | m | 2H | Piperidine-H (axial) | Axial protons at C3 and C5 of the piperidine ring. |

| ~1.50 | m | 1H | Piperidine-H (C4) | Proton at C4 of the piperidine ring. |

| ~1.30 | m | 2H | Piperidine-H (equatorial) | Equatorial protons at C3 and C5 of the piperidine ring. |

| ~1.20 | br s | 2H | -NH₂ | Amine protons (exchangeable with D₂O). |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.5 | Ar-C (C-OCH₃) | Carbon attached to the methoxy group.[4] |

| ~130.5 | Ar-C | Quaternary carbon of the benzyl group. |

| ~129.5 | Ar-CH | Aromatic carbons ortho to the benzyl group. |

| ~113.7 | Ar-CH | Aromatic carbons meta to the benzyl group.[4] |

| ~63.0 | Ar-CH₂-N | Methylene carbon of the benzyl group. |

| ~55.2 | -OCH₃ | Methoxy carbon.[4] |

| ~53.0 | Piperidine-C (C2, C6) | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~47.0 | -CH₂-NH₂ | Methylene carbon of the methanamine group. |

| ~38.0 | Piperidine-C (C4) | Carbon at the 4-position of the piperidine ring. |

| ~30.0 | Piperidine-C (C3, C5) | Carbons at the 3 and 5-positions of the piperidine ring. |

Mass Spectrometry

-

Expected Exact Mass: 234.1732 (for C₁₄H₂₂N₂O)

-

Expected [M+H]⁺: 235.1805

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The incorporation of a 4-methoxybenzyl group can modulate pharmacokinetic properties and provide additional binding interactions with biological targets.

Scaffolding for Kinase Inhibitors

Substituted piperidines are key components of many cyclin-dependent kinase (CDK) inhibitors. The piperidine ring often serves as a central scaffold to orient functional groups for optimal binding to the ATP-binding pocket of the kinase. The 4-aminomethylpiperidine moiety can act as a key hydrogen bond donor and acceptor, while the 4-methoxybenzyl group can occupy a hydrophobic pocket, enhancing potency and selectivity.

Modulators of Ion Channels

Derivatives of 4-aminopiperidine have been explored as potent and selective blockers of N-type calcium channels. These channels are implicated in pain signaling, and their modulation represents a promising strategy for the development of novel analgesics. The 1-benzyl substituent on the piperidine nitrogen is often crucial for high-affinity binding.

Central Nervous System (CNS) Agents

The lipophilic nature of the 4-methoxybenzyl group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of CNS-acting agents. The piperidine core is found in numerous antipsychotics, antidepressants, and opioid receptor modulators.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not publicly available, the following recommendations are based on the known hazards of similar piperidine and amine-containing compounds.[4]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Conclusion

This compound is a versatile and synthetically accessible chemical entity with significant potential in drug discovery and development. Its straightforward synthesis via reductive amination, combined with the favorable physicochemical properties imparted by its structural motifs, makes it an attractive building block for the creation of diverse chemical libraries targeting a range of biological pathways. The information provided in this guide serves as a comprehensive resource for researchers seeking to leverage this compound in their scientific endeavors.

References

- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride.

- LabNovo. This compound.

- Royal Society of Chemistry. (2016). Supplementary Information: Catalytic oxidative coupling of benzylamines to imines under N2 environment.

- PubChem. (4-Methoxyphenyl)(piperidin-4-yl)methanone.

- Sugiura, M., et al. (2002).

- Royal Society of Chemistry. (2018). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides.

- Science of Synthesis. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.

- ResearchGate. (2018). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth., 79, 251.

Sources

An In-Depth Technical Guide to (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine, a notable heterocyclic amine within the landscape of medicinal chemistry and drug discovery. While this molecule is primarily recognized as a versatile synthetic intermediate, its structural motifs—the 4-methoxybenzyl protecting group and the 4-(aminomethyl)piperidine core—are integral to numerous biologically active agents. This document serves researchers, scientists, and drug development professionals by detailing its physicochemical properties, proposing a robust synthetic pathway, outlining expected analytical characteristics, and discussing its potential as a scaffold in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound, identified by the CAS Number 117702-38-2 , is a disubstituted piperidine derivative. The presence of a primary amine and a tertiary amine within the same structure makes it a valuable bifunctional building block in organic synthesis.[1][2][3]

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂N₂O | [1][4] |

| Molecular Weight | 234.34 g/mol | [4] |

| CAS Number | 117702-38-2 | [1][2][3] |

| Canonical SMILES | COC1=CC=C(C=C1)CN2CCC(CC2)CN | [1] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | N/A |

The structure features a piperidine ring substituted at the 1-position with a 4-methoxybenzyl group and at the 4-position with an aminomethyl group. The 4-methoxybenzyl (PMB) group is a commonly employed nitrogen-protecting group in organic synthesis, known for its stability under a range of reaction conditions and its susceptibility to cleavage under specific oxidative or acidic conditions. The 4-(aminomethyl)piperidine moiety is a recognized pharmacophore found in a variety of centrally active agents and other therapeutics.[5]

Proposed Synthetic Pathway: Reductive Amination

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in the literature, a highly plausible and efficient route involves a two-step process commencing from the commercially available 1-(4-methoxybenzyl)piperidin-4-one. This pathway leverages a nitrile reduction, a common and effective method for the synthesis of primary amines.

Overall Synthesis Workflow

The proposed synthesis can be visualized as a two-stage process: a nucleophilic addition of cyanide to the ketone, followed by the reduction of the resulting nitrile.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Methoxybenzyl)-4-cyanopiperidin-4-ol (Intermediate)

This step involves a Strecker-type reaction, where a cyanide source adds to the ketone, forming a cyanohydrin.

-

Reaction Setup: To a solution of 1-(4-methoxybenzyl)piperidin-4-one (1.0 eq.) in a suitable solvent such as methanol or a mixture of acetic acid and water at 0 °C, add potassium cyanide (KCN) (1.2 eq.) portion-wise.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and decompose any remaining cyanide. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin intermediate.

Causality Behind Experimental Choices: The use of a protic solvent system facilitates the formation of the cyanohydrin. The basic work-up is crucial for safety and to ensure the product is in its free base form for extraction.

Step 2: Reduction of 1-(4-Methoxybenzyl)-4-cyanopiperidin-4-ol to this compound (Final Product)

The reduction of the nitrile group to a primary amine is a key transformation.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Intermediate: Cool the suspension to 0 °C and add a solution of the crude cyanohydrin intermediate from Step 1 in anhydrous THF dropwise.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash with THF. The filtrate is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices: Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines. The anhydrous and inert conditions are critical as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Analytical Characterization (Predicted)

Predicted ¹H NMR Spectral Data

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.3 ppm), corresponding to the AA'BB' system of the 4-substituted benzene ring.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm for the -OCH₃ group.

-

Benzyl Protons: A singlet for the benzylic -CH₂- group attached to the piperidine nitrogen, expected around δ 3.4-3.5 ppm.

-

Piperidine Protons: A series of multiplets in the δ 1.2-3.0 ppm range corresponding to the protons on the piperidine ring.

-

Aminomethyl Protons: A doublet for the -CH₂-NH₂ group adjacent to the piperidine ring, likely around δ 2.5-2.7 ppm.

-

Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data

-

Aromatic Carbons: Signals in the δ 114-159 ppm range, including a prominent signal for the carbon bearing the methoxy group around δ 158-159 ppm.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Benzylic Carbon: A signal around δ 63 ppm.

-

Piperidine Carbons: Signals in the δ 29-54 ppm range.

-

Aminomethyl Carbon: A signal around δ 46 ppm.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): An expected peak at m/z = 234.1783 for the exact mass.

-

Fragmentation: A prominent fragment would be expected from the cleavage of the benzyl group, leading to a fragment ion at m/z = 121 (the 4-methoxybenzyl cation). Another likely fragmentation would be the loss of the aminomethyl group.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

As a Synthetic Intermediate

The primary utility of this compound is as a building block. The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.

-

Reductive amination: Further reaction with aldehydes or ketones to generate secondary amines.

-

Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

The 4-methoxybenzyl group on the piperidine nitrogen can be readily removed under oxidative conditions (e.g., with DDQ or CAN) or strong acid, allowing for further derivatization at this position.

Sources

- 1. appchemical.com [appchemical.com]

- 2. 117702-38-2|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 117702-38-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Identity of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: A Comprehensive Guide to its Synonyms and Alternative Names

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms, alternative names, and key identifiers for the chemical compound (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. Ensuring clarity and precision in chemical nomenclature is paramount in scientific research and development to avoid ambiguity and facilitate accurate communication and data retrieval.

Core Chemical Identity

The subject of this guide is the specific piperidine derivative with the systematic name This compound . This nomenclature precisely describes its structure: a methanamine group attached to the 4-position of a piperidine ring, which is itself N-substituted at the 1-position with a 4-methoxybenzyl group.

To appreciate the nuances of its various names, a foundational understanding of its structure is essential. The core is a piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom. Key substitutions on this ring dictate its chemical properties and, consequently, its nomenclature.

Tabulated Synonyms and Identifiers

For clarity and rapid reference, the various names and registry numbers for this compound are summarized below. This table is crucial for researchers searching literature and databases, as the compound may be indexed under any of these identifiers.

| Identifier Type | Identifier | Source/Verification |

| CAS Number | 100744-51-8 | Chemical Abstracts Service |

| IUPAC Name | This compound | International Union of Pure and Applied Chemistry |

| Alternative Name | 4-(Aminomethyl)-1-(4-methoxybenzyl)piperidine | Common alternative nomenclature |

| Alternative Name | 1-(p-Methoxybenzyl)-4-(aminomethyl)piperidine | Variation using "para" designation |

| Alternative Name | 1-((4-Methoxyphenyl)methyl)piperidin-4-yl)methanamine | Structural descriptor variation |

| Molecular Formula | C14H22N2O | - |

| InChI | InChI=1S/C14H22N2O/c1-17-13-6-4-12(5-7-13)10-16-8-2-11(3-9-16)10-15/h4-7,11H,2-3,8-10,15H2,1H3 | IUPAC International Chemical Identifier |

| InChIKey | JDACBLXRPFJSHT-UHFFFAOYSA-N | Hashed version of the InChI |

| SMILES | COC1=CC=C(C=C1)CN2CCC(CC2)CN | Simplified Molecular-Input Line-Entry System |

This table consolidates information from various chemical databases and supplier catalogs.

Deconstructing the Nomenclature: A-Pillar of Scientific Integrity

The existence of multiple names for a single chemical entity can be a source of confusion. This diversity arises from different systematic naming conventions (like IUPAC), semi-systematic names, and historical or trivial names. For a research audience, understanding the origin of these names is a key aspect of scientific literacy.

-

Systematic (IUPAC) Naming: The name this compound is derived from the IUPAC rules of organic nomenclature. It treats "methanamine" as the principal functional group and the complex piperidine structure as a substituent.

-

Alternative Naming: Names like 4-(Aminomethyl)-1-(4-methoxybenzyl)piperidine treat the piperidine ring as the parent structure. Here, "aminomethyl" is a substituent at the 4-position. This is often more intuitive for chemists familiar with piperidine scaffolds.

-

Use of "para": The designation 'p-' or 'para-' in 1-(p-Methoxybenzyl)-4-(aminomethyl)piperidine is a common way to indicate a 1,4-substitution pattern on a benzene ring.

The Chemical Abstracts Service (CAS) Registry Number, 100744-51-8 , is a unique numerical identifier that is independent of any naming convention. For researchers, citing the CAS number is the most unambiguous way to identify the compound.

Distinguishing from Structurally Similar Compounds

A critical aspect of this guide is to highlight the distinction between the primary compound and closely related structures that may appear in search results. Misidentification can lead to erroneous experimental design and interpretation.

One common point of confusion is with 4-amino-1-(4-methoxybenzyl)piperidine (CAS No. 78471-35-9)[1]. In this molecule, the amino group is directly attached to the piperidine ring at the 4-position, lacking the methylene (-CH2-) linker present in our primary compound. This seemingly minor difference significantly alters the molecule's chemical and physical properties.

Experimental and Data Acquisition Protocols

The verification of a chemical's identity and its various synonyms relies on a systematic approach to searching and cross-referencing authoritative databases.

Step-by-Step Protocol for Chemical Name Verification:

-

Initial Search: Begin with the primary known name, in this case, this compound, in major chemical databases such as PubChem, ChemSpider, and Scifinder.

-

CAS Number Retrieval: Identify and record the CAS number from a reliable source.

-

Cross-Referencing: Use the retrieved CAS number to search across multiple platforms (including supplier websites like Sigma-Aldrich, and chemical synthesis databases like PrepChem) to collate all associated names.

-

Structural Verification: Compare the chemical structures provided in each source to ensure they correspond to the correct molecule. Pay close attention to the placement of substituents.

-

InChI and SMILES Confirmation: Use the InChI and SMILES strings to perform structure-based searches, which can help in identifying records that may use different naming conventions.

Visualization of Nomenclature Relationships

To visually represent the relationship between the primary chemical name and its various synonyms and identifiers, the following diagram has been generated using Graphviz.

Caption: Relationship between the primary name and its key identifiers.

Conclusion

A thorough understanding of the various synonyms and identifiers for this compound is indispensable for the scientific community. This guide provides a centralized and authoritative resource to aid researchers in their literature reviews, database searches, and scientific communications. The consistent use of unique identifiers like the CAS number is strongly encouraged to maintain the highest level of scientific integrity and clarity.

References

- PrepChem. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine.

Sources

An In-depth Technical Guide to the Theoretical Properties of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine is a disubstituted piperidine derivative featuring two key pharmacophoric motifs: an N-(4-methoxybenzyl) group and a 4-(aminomethyl)piperidine core. This guide provides a comprehensive analysis of its theoretical properties, synthesizing data from computational predictions and the known pharmacology of its structural analogs. We will explore its physicochemical characteristics, propose a viable synthetic route, and delve into its potential as a modulator of central nervous system targets, with a particular focus on acetylcholinesterase. This document is intended to serve as a foundational resource for researchers investigating this and related chemical scaffolds in drug discovery and development.

Chemical & Physical Properties

The structure of this compound, identified by CAS Number 117702-38-2, combines a flexible piperidine ring with an aromatic methoxybenzyl group and a primary amine, suggesting a molecule with potential to cross biological membranes and interact with multiple biological targets.[1][2] Its fundamental properties are summarized below.

| Property | Value / Prediction | Source | Significance in Drug Development |

| IUPAC Name | This compound | - | Standardized chemical identifier. |

| CAS Number | 117702-38-2 | [1] | Unique registry number for substance identification. |

| Molecular Formula | C₁₄H₂₂N₂O | [2] | Defines the elemental composition. |

| Molecular Weight | 234.34 g/mol | [2] | Influences diffusion, bioavailability, and pharmacokinetics. |

| XLogP3 (Predicted) | ~1.8 - 2.2 | Estimated | A measure of lipophilicity; values in this range suggest good oral absorption and potential for blood-brain barrier penetration. |

| H-Bond Donors | 2 | Estimated | The two N-H bonds in the primary amine can donate hydrogen bonds, crucial for target binding. |

| H-Bond Acceptors | 3 | Estimated | The two nitrogen atoms and the ether oxygen can accept hydrogen bonds, contributing to solubility and receptor affinity. |

| Rotatable Bonds | 4 | Estimated | Indicates molecular flexibility, which can be advantageous for fitting into a binding pocket but may have an entropic penalty. |

Note: Predicted values are estimated based on the properties of structural analogs such as (1-Benzyl-4-piperidyl)methanamine and 4-Methoxybenzylamine, as a complete experimental dataset for the target compound is not publicly available.[3][4]

Proposed Synthesis and Characterization

A chemically efficient and logical approach to synthesizing this compound is through reductive amination. This well-established reaction involves the condensation of an amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding amine.

Rationale: This two-step, one-pot procedure is highly efficient for creating secondary and tertiary amines. Using sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could protonate the starting amine, rendering it unreactive.

Synthetic Pathway

The proposed synthesis reacts commercially available 4-(aminomethyl)piperidine with 4-methoxybenzaldehyde.

Caption: Proposed synthesis via reductive amination.

Protocol for Synthesis

-

Reaction Setup: To a solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.1 M), add 4-methoxybenzaldehyde (1.05 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is mildly exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ ≈ 235.18).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Theoretical Pharmacological Profile

The chemical architecture of this compound contains motifs prevalent in centrally active agents. The N-benzylpiperidine scaffold is a key pharmacophore in numerous drugs, most notably Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[5]

Structural Analysis and Target Hypothesis

-

N-Benzylpiperidine Core: This group is known to engage in crucial cation-π and π-π stacking interactions within the active sites of various enzymes and receptors.[6] Research has shown that derivatives of N-benzylpiperidine can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] Furthermore, this scaffold has been identified as a core component of α7 nicotinic acetylcholine receptor (nAChR) antagonists and serotonin reuptake inhibitors.[8]

-

4-(Aminomethyl)piperidine Moiety: This flexible, basic side chain can participate in hydrogen bonding and ionic interactions. While this specific tail is less characterized in CNS targets, the piperidine ring itself is a privileged scaffold in medicinal chemistry, and the primary amine provides a key interaction point.[9]

Based on this analysis, the primary hypothesized targets for this molecule are neuronal enzymes and receptors involved in cholinergic and serotonergic signaling.

Caption: Relationship between structure and potential targets.

Proposed Experimental Validation: AChE Inhibition Assay

To validate the primary hypothesis that this compound acts as an acetylcholinesterase inhibitor, a robust in vitro enzymatic assay is required. The most common and reliable method is the spectrophotometric assay developed by Ellman.[10]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to enzyme activity. An inhibitor will slow this rate.[7][11]

Experimental Workflow

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. C-[1-(4-METHOXY-BENZYL)-PIPERIDIN-4-YL]-METHYLAMINE - Safety Data Sheet [chemicalbook.com]

- 3. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1-Benzyl-4-piperidyl)methanamine | C13H20N2 | CID 1514444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. C-[1-(4-METHOXY-BENZYL)-PIPERIDIN-4-YL]-METHYLAMINE | 117702-38-2 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Potential Applications of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its favorable pharmacokinetic properties, including the ability to confer good oral bioavailability and facilitate passage across the blood-brain barrier, making it an ideal scaffold for central nervous system (CNS) drug candidates.[1] Piperidine and its derivatives are integral components of drugs targeting a wide range of conditions, from neurological and psychiatric disorders to pain management.[2][3][4][5] The compound of focus, this compound, combines the privileged piperidine core with a 4-methoxybenzyl group and a methanamine substituent, suggesting its potential as a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a plausible synthetic route for this compound, its characterization, and explores its potential applications in drug discovery based on the established pharmacology of related structures.

Physicochemical Properties

A summary of the key physicochemical properties of the parent and related structures is provided below. This data is essential for understanding the compound's behavior in biological systems and for the design of analytical and purification protocols.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(4-Methoxybenzyl)piperidin-4-amine | C13H20N2O | 220.31 | 78471-35-9[6] |

| 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride | C13H21ClN2O | 256.77 | 1158533-04-0[7] |

| 4-Methoxybenzylamine | C8H11NO | 137.18 | 2393-23-9[8] |

| (4-Methoxyphenyl)(piperidin-4-yl)methanone | C13H17NO2 | 219.28 | 76362-12-4[9] |

Synthetic Pathway: A Representative Protocol

Overall Synthesis Workflow

The proposed synthesis can be visualized as a three-stage process:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

This initial step involves the reductive amination of N-Boc-4-piperidone with ammonia to introduce the aminomethyl group at the 4-position of the piperidine ring.

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in an appropriate solvent such as methanol, add ammonium acetate (excess) and sodium cyanoborohydride (1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography on silica gel.

Rationale: The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its participation in the reductive amination reaction, thus ensuring the selective formation of the desired product.[10] Sodium cyanoborohydride is a mild reducing agent suitable for reductive aminations.

Step 2: Boc Deprotection to Yield 4-(Aminomethyl)piperidine

The Boc protecting group is removed under acidic conditions to liberate the secondary amine of the piperidine ring.

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like dichloromethane or 1,4-dioxane.

-

Reaction Conditions: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature for 2-4 hours.

-

Work-up: The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of 4-(aminomethyl)piperidine. The free base can be obtained by neutralization with a suitable base (e.g., sodium hydroxide solution) and extraction into an organic solvent.

Rationale: The Boc group is labile under acidic conditions, providing a straightforward deprotection step.[10]

Step 3: Synthesis of this compound

The final step involves the N-alkylation of the deprotected piperidine nitrogen with 4-methoxybenzyl chloride or reductive amination with 4-methoxybenzaldehyde. The reductive amination approach is often preferred due to milder reaction conditions and higher yields.

-

Reaction Setup: To a solution of 4-(aminomethyl)piperidine (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the addition of water. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography to yield pure this compound.

Rationale: Reductive amination provides a direct and efficient method for the N-benzylation of secondary amines.[11] Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR (Nuclear Magnetic Resonance) | Signals corresponding to the protons of the 4-methoxybenzyl group (aromatic protons, methoxy protons, and benzylic methylene protons), the piperidine ring protons, and the aminomethyl protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the aromatic ring, the methoxy group, the piperidine ring, and the methylene carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (C13H20N2O, MW: 220.31). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Applications in Drug Discovery and Neuroscience Research

The structural features of this compound suggest several potential avenues for its application in drug discovery and as a research tool.

Scaffold for CNS-Active Agents

The presence of the N-benzylpiperidine moiety is a common feature in a variety of CNS-active compounds.[12] This scaffold can be further elaborated to develop ligands for various receptors and transporters in the brain. The 4-aminomethylpiperidine core provides a versatile handle for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Potential as a Dopamine Receptor Modulator

Derivatives of benzyloxy piperidines have been investigated as antagonists for the dopamine D4 receptor, which is implicated in conditions like L-DOPA induced dyskinesias in Parkinson's disease.[13] The structural similarity of this compound to these compounds suggests its potential as a starting point for the development of novel dopamine receptor modulators.

Analgesic Drug Development

Substituted 4-piperidinylaniline derivatives have been explored as N-type calcium channel blockers with potential analgesic activity.[14][15] The aminomethylpiperidine core of the title compound could serve as a key building block in the synthesis of new analgesics targeting ion channels.

Prokinetic Agents for Gastrointestinal Disorders

Novel benzamide derivatives containing a substituted piperidin-4-ylmethyl)piperidine moiety have been synthesized as 5-HT4 receptor agonists with prokinetic activity, aimed at treating gastrointestinal disorders.[16] This highlights another potential therapeutic area where derivatives of this compound could be explored.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel drug candidates. The proposed synthetic route, based on established chemical transformations, offers a practical approach for its preparation. The structural features of this compound, particularly the privileged piperidine scaffold, make it an attractive starting point for the development of new therapeutics targeting the central nervous system and other biological systems. Further investigation into the biological activities of its derivatives is warranted to fully elucidate its potential in medicinal chemistry and drug discovery.

References

- Kase, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16.

- Ye, X., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154.

- Miyata, T., et al. (1985). Piperidine in the brain: its neurobiological significance. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 86(5), 347-55.

- Sagan, J., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(21), 3511-3527.

- Fallan, C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1372.

- Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.

- Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(40), 7425-7427.

- Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube.

- Wikipedia. (n.d.). Methenamine.

- PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine.

- Lindsley, C. W., et al. (2015). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(7), 1545-1549.

- Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212.

- PubChem. (n.d.). 4-Methoxybenzylamine.

- PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone.

- Wikipedia. (n.d.). DOx.

- Kónya, K., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3328.

- Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(7), 1545-1549.

- Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry, 24(4), 75-88.

- Noetzel, M. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212.

- Chu, X. J., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.

- PubChem. (n.d.). N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine.

- Misic-Vukovic, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.

- Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887.

- Google Patents. (2015). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.

- PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.

- PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.

- Google Patents. (2013). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212.

- ClinicalTrials.gov. (2021). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections.

Sources

- 1. nbinno.com [nbinno.com]

- 2. [Piperidine in the brain: its neurobiological significance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 78471-35-9|1-(4-Methoxybenzyl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 7. 1158533-04-0|1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (4-Methoxyphenyl)(piperidin-4-yl)methanone | C13H17NO2 | CID 2740588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. pure.skku.edu [pure.skku.edu]

An In-depth Technical Guide to the Initial Synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Abstract

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine is a valuable bifunctional building block in medicinal chemistry, frequently utilized as a scaffold in the discovery of novel therapeutics targeting the central nervous system and other areas.[1][2] This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway to this key intermediate. The selected strategy emphasizes chemical logic, scalability, and safety, beginning from commercially available starting materials. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into process optimization and troubleshooting. This document is intended for an audience of researchers, scientists, and drug development professionals.

Strategic Analysis: Pathway Selection

The synthesis of a target molecule requires a logical deconstruction, or retrosynthetic analysis, to identify viable starting materials and reaction pathways. For this compound, the structure suggests several potential disconnections.

Retrosynthetic Analysis

The target molecule can be conceptually disassembled to reveal a straightforward synthetic strategy. The primary amine can be formed from the reduction of a nitrile, and the tertiary amine of the piperidine ring can be formed via N-alkylation.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a highly efficient two-step linear synthesis starting from piperidine-4-carbonitrile and 4-methoxybenzyl chloride. This route is advantageous due to:

-

High Atom Economy: The key transformations are additions (alkylation and reduction).

-

Commercially Available Starting Materials: Both piperidine-4-carbonitrile and 4-methoxybenzyl chloride are readily available, reducing upfront synthetic effort.

-

Robust and Scalable Reactions: N-alkylation and nitrile reduction are well-established, high-yielding, and scalable reactions in process chemistry.

Alternative Routes Considered

Other potential pathways, such as those starting from piperidine-4-carboxylic acid or piperidin-4-one, were considered. For instance, a route starting from N-(4-methoxybenzyl)piperidin-4-one could involve a Strecker synthesis or conversion to an oxime followed by reduction. However, these routes often involve more steps, harsher reagents (e.g., toxic cyanide salts in a classical Strecker reaction), or more complex purification challenges. The chosen nitrile reduction pathway represents a more direct and efficient approach.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Step 1: Synthesis of 1-(4-Methoxybenzyl)piperidine-4-carbonitrile

This reaction is a standard nucleophilic substitution (SN2), where the secondary amine of the piperidine acts as a nucleophile, displacing the chloride from 4-methoxybenzyl chloride.

Caption: Experimental workflow for N-alkylation.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

|---|---|---|---|---|

| Piperidine-4-carbonitrile | 110.16 | 10.0 g | 90.78 | 1.0 |

| 4-Methoxybenzyl chloride | 156.61 | 15.6 g | 99.60 | 1.1 |

| Anhydrous Potassium Carbonate | 138.21 | 25.1 g | 181.55 | 2.0 |

| Anhydrous Acetonitrile | 41.05 | 200 mL | - | - |

Experimental Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carbonitrile (10.0 g), anhydrous potassium carbonate (25.1 g), and anhydrous acetonitrile (200 mL).[3]

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Add 4-methoxybenzyl chloride (15.6 g) to the mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KCl). Wash the filter cake with acetonitrile (2 x 30 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methoxybenzyl)piperidine-4-carbonitrile.

Causality & Insights:

-

Choice of Base: Potassium carbonate is an effective and economical inorganic base. It is strong enough to neutralize the HCl generated during the reaction, driving the equilibrium towards the product, but not so strong as to cause significant side reactions.[4][5] Two equivalents are used to ensure the reaction goes to completion.

-

Choice of Solvent: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions. It effectively dissolves the organic reactants while allowing the inorganic base to remain as a suspension. Its boiling point is convenient for reflux conditions.

-

Work-up: A simple filtration is sufficient to remove the base and the salt byproduct, simplifying the purification process.

Step 2: Synthesis of this compound

This step involves the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[6][7][8]

Mechanism Insight: The reduction of a nitrile with LiAlH₄ proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[6][9][10]

-

The first hydride attack breaks the pi bond of the C≡N triple bond, forming an intermediate imine-aluminum complex.[6][9][10]

-

This complex is still electrophilic and undergoes a second hydride attack to form a dianion-aluminum complex.[6][10]

-

A careful aqueous work-up then protonates the nitrogen twice to yield the final primary amine.[6][9][10]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

|---|---|---|---|---|

| 1-(4-Methoxybenzyl)piperidine-4-carbonitrile | 230.31 | 10.0 g | 43.42 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.3 g | 86.84 | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - | - |

| Water (H₂O) | 18.02 | 3.3 mL | - | - |

| 15% aq. Sodium Hydroxide (NaOH) | 40.00 | 3.3 mL | - | - |

| Water (H₂O) | 18.02 | 9.9 mL | - | - |

Experimental Procedure:

-

Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (3.3 g) and anhydrous THF (150 mL) under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

-

Addition of Nitrile: Dissolve the 1-(4-methoxybenzyl)piperidine-4-carbonitrile (10.0 g) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching (Critical Step): Once the reaction is complete, cool the flask back down to 0°C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

-

Water (3.3 mL)

-

15% aqueous NaOH solution (3.3 mL)

-

Water (9.9 mL) (This is known as the Fieser work-up, which produces a granular precipitate of aluminum salts that is easy to filter.)

-

-

Work-up: Stir the resulting mixture vigorously for 30 minutes at room temperature. A white, granular precipitate should form.

-

Filter the mixture through a pad of celite, washing the solids thoroughly with THF (3 x 50 mL) and then ethyl acetate (2 x 50 mL).

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound, typically as a pale yellow oil. The product is often of sufficient purity for subsequent steps, but can be further purified by distillation under high vacuum or by chromatography if necessary.

Causality & Insights:

-

Reagent Choice: LiAlH₄ is a highly effective, albeit aggressive, reducing agent for nitriles.[7] It reliably provides high yields of the primary amine.[6][8] An alternative is catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Cobalt catalyst), which is a greener method but may require specialized high-pressure equipment.[11][12][13][14]

-

Safety Precautions: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon). The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.

-

Quenching Procedure: The specific 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄ is a well-established protocol designed to convert the aluminum byproducts into a granular, easily filterable solid, greatly simplifying the product isolation.

Troubleshooting and Process Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Step 1: Low yield of N-alkylation | 1. Incomplete reaction. 2. Ineffective base. 3. Wet solvent/reagents. | 1. Increase reaction time or temperature. 2. Use fresh, finely ground K₂CO₃. Consider a stronger base like Cs₂CO₃ if needed. 3. Ensure all solvents and reagents are anhydrous. |

| Step 1: Formation of quaternary salt | Use of excess alkylating agent or overly harsh conditions. | Use a controlled stoichiometry (≤1.1 eq. of benzyl chloride). Add the alkylating agent slowly to the amine solution. |

| Step 2: Incomplete nitrile reduction | 1. Insufficient LiAlH₄. 2. Deactivation of LiAlH₄ by moisture. | 1. Use at least 2 equivalents of LiAlH₄. 2. Ensure rigorously anhydrous conditions. Use fresh, high-quality LiAlH₄. |

| Step 2: Difficult filtration after quench | Improper quenching procedure leading to a gelatinous precipitate. | Adhere strictly to the Fieser work-up protocol (sequential addition of H₂O, aq. NaOH, H₂O). Ensure vigorous stirring during and after the quench. |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The strategy, which involves N-alkylation of piperidine-4-carbonitrile followed by LiAlH₄ reduction, is built upon well-understood and scalable chemical transformations. By understanding the causality behind the choice of reagents and conditions, and by adhering to strict safety and handling protocols, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical research and development.

References

- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

- Wang, F., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]

- Recent advances in selective catalytic hydrogenation of nitriles to primary amines. CoLab. [Link]

- Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

- Werner, T., et al. Method for the hydrogenation of nitriles to primary amines.

- Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

- Pálinkás, J., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

- Chemistry of Nitriles. Chemistry LibreTexts. [Link]

- Reduction of nitriles. Chemguide. [Link]

- Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]

- Straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine deriv

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Procedure for N-alkylation of Piperidine?

- 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. MDPI. [Link]

- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. National Institutes of Health (NIH). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 11. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]

- 13. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 14. pp.bme.hu [pp.bme.hu]

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: A Comprehensive Technical Guide to its Synthesis and Application as a Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-(Aminomethyl)piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. Within this class, the 4-(aminomethyl)piperidine moiety serves as a particularly versatile linchpin, providing a primary amine handle for further elaboration into more complex molecular architectures.